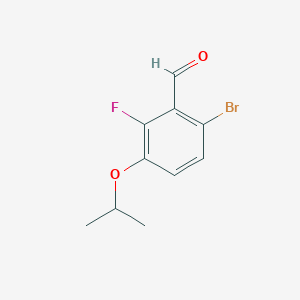

6-Bromo-2-fluoro-3-isopropoxybenzaldehyde

Description

6-Bromo-2-fluoro-3-isopropoxybenzaldehyde is a halogenated aromatic aldehyde featuring a bromine atom at position 6, fluorine at position 2, and an isopropoxy group at position 2. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of heterocyclic frameworks. For instance, it has been utilized in the synthesis of methyl 4-bromo-7-isopropoxy-benzothiophene-2-carboxylate via a reaction with methyl 2-mercaptoacetate and K₂CO₃ in DMF at 100°C, yielding a product with distinct NMR signals (e.g., aldehyde proton at δ 10.17 ppm) .

Properties

IUPAC Name |

6-bromo-2-fluoro-3-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO2/c1-6(2)14-9-4-3-8(11)7(5-13)10(9)12/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INCJYCLPSVYCOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C(=C(C=C1)Br)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-fluoro-3-isopropoxybenzaldehyde typically involves multi-step organic reactions. One common method is the bromination of 2-fluoro-3-isopropoxybenzaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-fluoro-3-isopropoxybenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine or fluorine atoms.

Major Products Formed

Oxidation: 6-Bromo-2-fluoro-3-isopropoxybenzoic acid.

Reduction: 6-Bromo-2-fluoro-3-isopropoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

Chemical Structure and Properties:

- Molecular Formula: C10H10BrF O2

- Molecular Weight: Approximately 261.09 g/mol

- Functional Groups: Contains bromine, fluorine, and isopropoxy substituents on a benzaldehyde framework.

This unique combination of functional groups imparts distinct chemical reactivity, making it valuable in various applications.

Industrial Production

Industrial methods may utilize batch or continuous reactors to optimize yield and efficiency, employing advanced purification techniques such as chromatography to ensure high purity levels.

Chemical Reactions

6-Bromo-2-fluoro-3-isopropoxybenzaldehyde can undergo various chemical transformations:

| Type of Reaction | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts aldehyde to carboxylic acid | Potassium permanganate (KMnO4) |

| Reduction | Converts aldehyde to alcohol | Sodium borohydride (NaBH4) |

| Substitution | Nucleophilic substitution at bromine or fluorine | Amines, thiols under basic conditions |

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structure allows it to interact with specific enzymes or receptors, potentially modulating their activity.

Case Study:

A study explored its role as a building block in synthesizing enzyme inhibitors, highlighting its potential in drug discovery for conditions such as cancer and bacterial infections.

Materials Science

The compound is utilized in developing advanced materials, including polymers and coatings. Its unique chemical properties enhance material performance.

Example Application:

Research has demonstrated that incorporating this compound into polymer matrices improves thermal stability and mechanical strength.

Biological Studies

It acts as a probe in biochemical assays to study enzyme activity and protein interactions. The presence of halogen atoms can enhance binding affinity to biological targets.

Research Insight:

Investigations into its interactions with cytochrome P450 enzymes revealed insights into its metabolic pathways and potential toxicity profiles.

Mechanism of Action

The mechanism of action of 6-Bromo-2-fluoro-3-isopropoxybenzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways would depend on the specific context of its use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural similarities with 6-bromo-2-fluoro-3-isopropoxybenzaldehyde but differ in substituents, leading to variations in physicochemical properties and applications:

Key Observations :

- Substituent Influence : The isopropoxy group in the target compound enhances steric bulk and lipophilicity compared to smaller substituents like chlorine in 6-bromo-3-chloro-2-fluorobenzaldehyde . This may reduce solubility in polar solvents but improve membrane permeability in biological applications.

- Reactivity : The aldehyde group in this compound enables nucleophilic addition reactions, whereas the amide in 6-bromo-3-fluoro-2-formylbenzamide favors hydrogen bonding and stability under acidic conditions .

Physicochemical Properties

- Solubility : The isopropoxy group in the target compound likely reduces water solubility compared to the chloro analog, which lacks bulky alkoxy substituents.

- Thermal Stability : Benzaldehydes with electron-withdrawing groups (e.g., Br, F) typically exhibit higher thermal stability. The isopropoxy group may introduce steric hindrance, slightly lowering decomposition temperatures compared to smaller substituents .

Biological Activity

6-Bromo-2-fluoro-3-isopropoxybenzaldehyde (CAS Number: 2413441-10-6) is an organic compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by the presence of a bromine atom, a fluorine atom, and an isopropoxy group attached to a benzaldehyde moiety. Its molecular formula is .

Synthesis

The synthesis of this compound typically involves the bromination of 2-fluoro-3-isopropoxybenzaldehyde using bromine or a brominating agent. The reaction is generally conducted in organic solvents such as dichloromethane under controlled conditions to enhance yield and purity .

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. In one study, the compound was evaluated for its ability to stabilize protein-protein interactions (PPIs) that are crucial in cancer pathways. It was found to enhance the binding affinity between tumor suppressor proteins and their partners, suggesting a mechanism through which it may exert anticancer effects .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary assays indicate that it may exhibit activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The presence of bromine and fluorine atoms enhances its binding affinity to target proteins, allowing it to modulate their activity effectively. The isopropoxy group contributes to the compound's solubility and bioavailability, which are critical for its biological effectiveness .

Research Findings and Case Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.